molecular formula C14H12N4O2S B12936034 Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester CAS No. 55564-22-2

Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester

Cat. No.: B12936034
CAS No.: 55564-22-2
M. Wt: 300.34 g/mol
InChI Key: TUDBXXDXNSQCLH-UHFFFAOYSA-N
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Description

Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Thioether formation:

    Carbamate formation: The final step involves the reaction of the benzimidazole-thioether intermediate with methyl chloroformate under basic conditions to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would also be common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate exerts its effects involves interaction with various molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with DNA replication in microbial cells. The exact pathways depend on the specific biological context and the nature of the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: These compounds also contain sulfur and nitrogen atoms and exhibit a wide range of biological activities.

    Benzimidazole derivatives: Similar to the core structure of the compound , these are known for their antimicrobial and anticancer properties.

Uniqueness

Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is unique due to the combination of the pyridin-2-ylthio group with the benzimidazole core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

55564-22-2

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

methyl N-(6-pyridin-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C14H12N4O2S/c1-20-14(19)18-13-16-10-6-5-9(8-11(10)17-13)21-12-4-2-3-7-15-12/h2-8H,1H3,(H2,16,17,18,19)

InChI Key

TUDBXXDXNSQCLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=N3

Origin of Product

United States

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